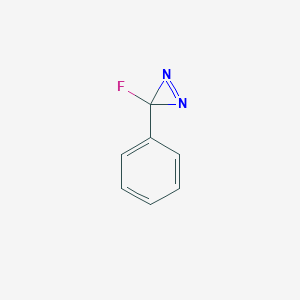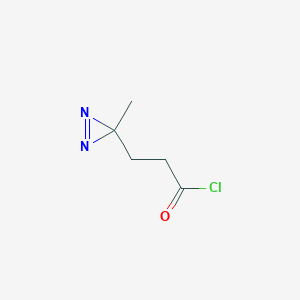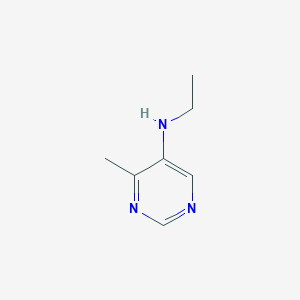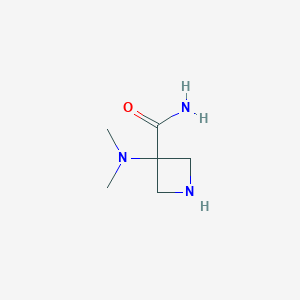
3-Fluoro-3-phenyl-3H-diazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-3-phenyl-3H-diazirine is a member of the diazirine family, which are three-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation. Carbenes are highly reactive species that can insert into various bonds, making diazirines valuable tools in chemical and biological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-phenyl-3H-diazirine typically involves the reaction of phenylhydrazine with fluoroform in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the diazirine ring. The reaction conditions often require low temperatures and inert atmosphere to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-3-phenyl-3H-diazirine undergoes various types of reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring cleaves to generate a carbene intermediate.
Thermal Reactions: Heating the compound can also induce carbene formation.
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Photochemical Activation: Ultraviolet light (ca. 350-365 nm).
Thermal Activation: Heating at temperatures around 110-130°C.
Substitution Reactions: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Carbene Insertion Products: The carbene intermediate can insert into C-H, O-H, or N-H bonds, forming new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds.
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Applications De Recherche Scientifique
3-Fluoro-3-phenyl-3H-diazirine has a wide range of applications in scientific research:
Chemical Biology: Used as a photoaffinity label to study protein-ligand interactions.
Proteomics: Helps in identifying biological targets by crosslinking proteins.
Polymer Chemistry: Utilized in polymer crosslinking and adhesion studies.
Material Science: Employed in the development of new materials with unique properties.
Mécanisme D'action
The primary mechanism of action of 3-Fluoro-3-phenyl-3H-diazirine involves the generation of a carbene intermediate upon activation. This carbene can insert into various bonds, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application, such as protein labeling in biological studies or bond formation in polymer chemistry .
Comparaison Avec Des Composés Similaires
- 3-Phenyl-3-(trifluoromethyl)-3H-diazirine
- 3-Chloro-3-phenyl-3H-diazirine
- 3-Methyl-3-phenyl-3H-diazirine
Comparison: 3-Fluoro-3-phenyl-3H-diazirine is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. Compared to its trifluoromethyl and chloro analogs, the fluoro derivative exhibits slightly higher activation temperatures and different reactivity patterns. This makes it particularly useful in applications requiring precise control over carbene generation and insertion .
Propriétés
Numéro CAS |
87282-19-7 |
|---|---|
Formule moléculaire |
C7H5FN2 |
Poids moléculaire |
136.13 g/mol |
Nom IUPAC |
3-fluoro-3-phenyldiazirine |
InChI |
InChI=1S/C7H5FN2/c8-7(9-10-7)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
VCLRTAHJYAXLEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(N=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)


![2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11922096.png)
![4-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922100.png)



![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
![7-Ethyl-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B11922130.png)
![Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)
